molecular formula C22H21ClN4O2S B2964123 N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899955-22-7

N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2964123
CAS No.: 899955-22-7
M. Wt: 440.95
InChI Key: HHQNLBRNXYBJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetically designed small molecule investigated for its potential in oncology research , particularly targeting protein kinases. The compound's structure, featuring a tetrahydropyrimidine-fused quinazolinone core, is characteristic of scaffolds known to exhibit potent kinase inhibitory activity. This molecule is structurally analogous to and shares a common pharmacophore with well-characterized kinase inhibitors . Its mechanism of action is proposed to involve the competitive binding to the ATP-binding pocket of specific receptor tyrosine kinases, thereby disrupting intracellular signaling cascades critical for cancer cell proliferation, survival, and metastasis. Researchers are exploring its efficacy against a range of cancer cell lines, with studies focusing on its ability to induce apoptosis and inhibit cell cycle progression. The inclusion of the pyridinylmethyl group is a strategic modification aimed at enhancing solubility and optimizing interactions within the kinase domain. As a research-grade compound, it serves as a crucial chemical probe for elucidating the complex signaling pathways in carcinogenesis and for validating novel molecular targets for therapeutic intervention.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c23-16-7-9-17(10-8-16)25-20(28)14-30-21-18-5-1-2-6-19(18)27(22(29)26-21)13-15-4-3-11-24-12-15/h3-4,7-12H,1-2,5-6,13-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQNLBRNXYBJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CN=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Pyridine Moiety: The pyridine group is often introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate quinazoline compound.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is usually attached through a coupling reaction, such as a Suzuki or Heck reaction, involving a chlorophenyl halide and a suitable quinazoline intermediate.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Sulfoxides and Sulfones: Resulting from oxidation reactions.

    Hydroxylated Derivatives: From reduction of the carbonyl group.

    Substituted Chlorophenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, research focuses on its potential therapeutic applications. The compound’s ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, infections, and neurological disorders.

Industry

Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Quinazolinone Core

(a) Hexahydro vs. Tetrahydro/Dihydro Quinazolinone Systems
  • Target Compound: The hexahydroquinazolinone ring system (six-membered saturated ring) confers conformational rigidity compared to tetrahydro or dihydro derivatives. This may influence receptor binding or metabolic stability .
  • AJ5d (): Features a tetrahydroquinazolinone ring (four-membered saturation) with a 4-fluorophenyl substituent. Reported melting point (m.p.) is unspecified, but the yield (61%) suggests moderate synthetic efficiency .
  • Compound 5 (): Contains a dihydroquinazolinone core with a sulfamoylphenyl group, yielding a higher m.p. (269.0°C) and superior yield (87%) .
(b) Pyridine Substitution Position
  • para-substituted analogues.
  • Compound : Pyridin-4-ylmethyl substituent (para-position) may enhance steric accessibility for π-π stacking interactions, though biological implications remain unstudied .

Substituent Effects on the Acetamide Moiety

Compound Name Substituent on Acetamide Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 4-chlorophenyl ~453.94 N/A N/A
AJ5d () 2-(4-chlorophenyl) Not provided N/A 61
Compound 5 () Phenyl ~458.47 269.0 87
N-(3-nitrophenyl) analogue () 3-nitrophenyl 451.5 N/A N/A
  • Sulfamoylphenyl (Compound 5) : Introduces polar sulfonamide groups, likely improving aqueous solubility compared to chlorophenyl derivatives .

Research Implications and Gaps

  • Physicochemical Data : Critical parameters (e.g., solubility, logP) for the target compound are absent in the evidence, limiting comparative pharmacokinetic assessments.

Biological Activity

N-(4-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S. The compound features a thioacetamide moiety linked to a hexahydroquinazoline scaffold and a chlorophenyl substituent. Its structural complexity suggests multiple potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of 4-chlorophenyl compounds have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial growth through interference with cellular processes.

Enzyme Inhibition

This compound may also act as an inhibitor of key enzymes. For instance, studies have highlighted the potential for such compounds to inhibit acetylcholinesterase (AChE) and urease. Compounds exhibiting AChE inhibition are particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

The biological effects of this compound can be attributed to its ability to modulate various signaling pathways. It may interact with protein kinases involved in cell signaling and proliferation. Specifically, it has been shown to affect pathways related to vascular endothelial growth factor (VEGF), which is crucial for angiogenesis . This suggests potential applications in cancer therapy by inhibiting tumor growth through disruption of blood supply.

Study 1: Antimicrobial Efficacy

A study evaluating the antibacterial activity of synthesized compounds similar to this compound reported varying degrees of effectiveness against different strains. The most active compounds demonstrated IC50 values significantly lower than standard references .

Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of related compounds. The study found that certain derivatives exhibited strong urease inhibition with IC50 values ranging from 1.13 µM to 6.28 µM . This highlights their potential as therapeutic agents in conditions where urease plays a detrimental role.

Summary Table of Biological Activities

Activity Effectiveness Reference
AntibacterialModerate to strong
Acetylcholinesterase InhibitionStrong
Urease InhibitionIC50 values: 1.13 - 6.28 µM
VEGF Pathway ModulationPotential anti-cancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.